3-(1H-Imidazol-1-yl)-2H-1-benzopyran-6-carboxylic acid
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Overview
Description
3-(1H-Imidazol-1-yl)-2H-1-benzopyran-6-carboxylic acid is a compound that features both an imidazole ring and a benzopyran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-1-yl)-2H-1-benzopyran-6-carboxylic acid typically involves the formation of the imidazole ring followed by its attachment to the benzopyran structure. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization with a suitable benzopyran precursor .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-1-yl)-2H-1-benzopyran-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides for the imidazole ring and nucleophiles like amines for the benzopyran structure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(1H-Imidazol-1-yl)-2H-1-benzopyran-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-1-yl)-2H-1-benzopyran-6-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The benzopyran structure may interact with cellular receptors or signaling pathways, modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Imidazol-1-yl)propan-1-amine
- 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters
- 1-Substituted 1H-imidazol-2(3H)-ones
Uniqueness
3-(1H-Imidazol-1-yl)-2H-1-benzopyran-6-carboxylic acid is unique due to its combined imidazole and benzopyran structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to similar compounds .
Properties
CAS No. |
89782-15-0 |
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Molecular Formula |
C13H10N2O3 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
3-imidazol-1-yl-2H-chromene-6-carboxylic acid |
InChI |
InChI=1S/C13H10N2O3/c16-13(17)9-1-2-12-10(5-9)6-11(7-18-12)15-4-3-14-8-15/h1-6,8H,7H2,(H,16,17) |
InChI Key |
GJBUEKZGWCKKDD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)C(=O)O)N3C=CN=C3 |
Origin of Product |
United States |
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